molecular formula C8H8Cl2N2O B1352918 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine CAS No. 333748-88-2

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine

Cat. No. B1352918
CAS RN: 333748-88-2
M. Wt: 219.06 g/mol
InChI Key: HKGYYUJZSPAEDP-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” is a derivative of 2,4-Dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .


Synthesis Analysis

While specific synthesis methods for “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” are not available, similar compounds such as 2,4-dichloroacetophenone have been synthesized through processes that include acylation, hydrolysis, washing, distillation, and crystallization .

Mechanism of Action

Target of Action

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine, also known as 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . The primary targets of this compound are broadleaf weeds . It acts as a synthetic plant hormone auxin, which plays a crucial role in plant growth and development .

Mode of Action

The compound works by mimicking the natural plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . This uncontrolled growth eventually leads to the death of the weed, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Biochemical Pathways

The compound affects the auxin-mediated growth pathways in plants . It is also subject to biological decomposition, an effective way for the removal of these compounds from the environment . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied .

Pharmacokinetics

Its parent compound, 2,4-d, is known to be highly water-soluble . This suggests that the compound may also have high water solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine is the death of broadleaf weeds due to uncontrolled growth . This makes it an effective herbicide for the control of these weeds in various crops .

Action Environment

The action of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine can be influenced by various environmental factors. For instance, its parent compound, 2,4-D, can move in the environment through different mechanisms such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water . Therefore, the use of this compound should be managed carefully to minimize its environmental impact.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGYYUJZSPAEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430678
Record name (1Z)-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine

CAS RN

691411-72-0, 333748-88-2
Record name [C(Z)]-2,4-Dichloro-N-hydroxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691411-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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